molecular formula C10H18N2O B1403384 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1402148-93-9

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B1403384
CAS No.: 1402148-93-9
M. Wt: 182.26 g/mol
InChI Key: DFUTZOIHRTZNHS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a piperazine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water, ensuring the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-ulcer and anti-inflammatory properties

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways . This inhibition is crucial in reducing inflammation and cell death in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one stands out due to its specific structural modifications, such as the dimethyl groups, which may enhance its biological activity and selectivity compared to other spirocyclic compounds.

Properties

IUPAC Name

4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUTZOIHRTZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCC12CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 3
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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